4-methoxy-2-nitro-N-phenylaniline
Description
Significance and Context within Organic Synthesis and Advanced Materials Science
4-Methoxy-2-nitro-N-phenylaniline, a substituted diphenylamine (B1679370), serves as a crucial building block in the synthesis of more complex molecules. Its structure, featuring a methoxy (B1213986) group, a nitro group, and a phenylamine backbone, provides multiple reactive sites for chemical transformations. This versatility makes it a valuable intermediate in the preparation of a wide range of organic compounds. patsnap.comnih.gov
In the realm of advanced materials science, derivatives of this compound are investigated for their potential applications. Substituted diphenylamines, in general, are recognized for their antioxidant properties. researchgate.net This characteristic is vital in the development of materials that can withstand environmental degradation. Furthermore, the specific arrangement of electron-donating (methoxy) and electron-withdrawing (nitro) groups on the aromatic rings can impart unique photophysical properties to molecules derived from this compound, making them candidates for use in dyes and pigments. ontosight.aiscbt.com Research has shown that the presence of a methoxy group in related structures can enhance stability and influence the light-emitting properties of chemiluminescent tracers, which has implications for their use in immunoassays. nih.gov
The synthesis of this compound itself has been a subject of study, with researchers aiming for more efficient and environmentally friendly methods. Traditional synthesis routes have been criticized for harsh reaction conditions and low yields. patsnap.com Modern approaches, such as those employing continuous flow reactors, have been developed to overcome these limitations, offering better control over the reaction and leading to higher purity and yield. google.com
| Property | Value |
| Molecular Formula | C7H8N2O3 |
| Molecular Weight | 168.15 g/mol |
| Common Synonyms | 2-Nitro-p-anisidine, 4-Amino-3-nitroanisole |
| Primary Uses | Intermediate in organic synthesis, precursor for dyes and pigments. nih.govontosight.aiscbt.com |
Historical Overview of Research on Substituted Diphenylamines and Nitroanilines
The study of substituted diphenylamines and nitroanilines has a rich history rooted in the development of synthetic chemistry. Diphenylamine itself was discovered in 1864 and was initially used as a reagent for detecting nitrous acid. wikipedia.org Over time, the antioxidant properties of diphenylamine and its derivatives became a major focus of research, leading to their widespread use as stabilizers in various industrial applications, including in explosives and rubber. researchgate.net
The investigation into nitroanilines, a class of compounds characterized by a nitro group attached to an aniline (B41778) ring, has been driven by their importance as intermediates in the synthesis of dyes, pharmaceuticals, and other specialty chemicals. wikipedia.org The reduction of nitroaromatics to form aromatic amines is a fundamental transformation in organic chemistry. acs.org The synthesis of p-nitroaniline from aniline, for instance, is a classic example of electrophilic aromatic substitution, a cornerstone of organic chemistry education and industrial practice. acs.orgwikipedia.org
Research into the synthesis of specific substituted nitroanilines, like 4-methoxy-2-nitroaniline (B140478), is part of a broader effort to create a diverse palette of chemical intermediates. These intermediates are essential for the construction of complex target molecules with desired properties. The development of methods to selectively introduce functional groups at specific positions on the aromatic rings has been a continuous area of research, enabling the synthesis of a vast array of compounds with tailored functionalities. wikipedia.org The challenges associated with controlling regioselectivity in nitration reactions have spurred the development of various synthetic strategies, including the use of protecting groups and alternative nitrating agents. patsnap.comacs.org
Properties
IUPAC Name |
4-methoxy-2-nitro-N-phenylaniline | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H12N2O3/c1-18-11-7-8-12(13(9-11)15(16)17)14-10-5-3-2-4-6-10/h2-9,14H,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UJOUHSUSULMZDW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)NC2=CC=CC=C2)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H12N2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
244.25 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
5442-46-6 | |
| Record name | NSC12996 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=12996 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Synthetic Methodologies and Strategic Approaches Towards 4 Methoxy 2 Nitro N Phenylaniline
Classical and Established Synthetic Routes
Traditional methods for the synthesis of 4-methoxy-2-nitro-N-phenylaniline have been well-established and are characterized by their sequential nature, typically involving nitration followed by anilination or vice versa.
Sequential Nitration and Anilination Approaches
These multi-step sequences are a cornerstone in the synthesis of diarylamines and can be initiated from different starting materials.
A common and direct route involves the nitration of a 4-methoxyaniline derivative. orgsyn.org To control the regioselectivity of the nitration and prevent unwanted side reactions, the aniline (B41778) is often first protected as an acetanilide.
The process typically begins with the acetylation of 4-methoxyaniline (p-anisidine) using acetic anhydride (B1165640). orgsyn.orgprepchem.com The resulting N-(4-methoxyphenyl)acetamide (p-acetanisidide) is then subjected to nitration. orgsyn.orgprepchem.com A mixture of nitric acid and sulfuric acid is a common nitrating agent for this step. prepchem.commasterorganicchemistry.com This reaction introduces a nitro group onto the aromatic ring, primarily at the position ortho to the activating methoxy (B1213986) group and meta to the deactivating acetamido group, yielding N-(4-methoxy-2-nitrophenyl)acetamide. orgsyn.orgnih.gov
The final step is the hydrolysis of the acetamido group to reveal the free amine. orgsyn.org This is often achieved by heating the intermediate with a strong base like potassium hydroxide (B78521) in a suitable solvent. orgsyn.org This sequence provides a reliable pathway to 4-methoxy-2-nitroaniline (B140478), a direct precursor for the final coupling step.
A variation of this method involves the use of a continuous flow reactor for the synthesis of 4-methoxy-2-nitroaniline. google.com This modern approach offers advantages such as efficient mass and heat transfer, precise control over reaction parameters, and improved safety, leading to higher yields and purity. google.com
| Reactant | Reagent | Product | Yield | Reference |
| p-Anisidine (B42471) | Acetic anhydride, then Nitric acid/Sulfuric acid, then Potassium hydroxide | 2-Nitro-4-methoxyaniline | 75-79% (for nitration step) | orgsyn.org |
| 4-Methoxyaniline | Acetic anhydride, Nitration reagent, Hydrolysis solution (in continuous flow reactor) | 4-Methoxy-2-nitroaniline | High | google.com |
Once 4-methoxy-2-nitroaniline is obtained, it can be coupled with an aniline derivative to form the target molecule, this compound. This step typically falls under the category of nucleophilic aromatic substitution, where the aniline acts as the nucleophile.
Copper-Catalyzed Coupling Reactions
Copper-catalyzed reactions have emerged as powerful tools for the formation of carbon-nitrogen bonds, offering milder conditions and broader substrate scope compared to some classical methods.
Copper-Catalyzed Coupling Reactions
Ullmann-Type Amination Protocols
The Ullmann condensation is a classic copper-catalyzed reaction used for the formation of C-N bonds. wikipedia.org In the context of synthesizing this compound, this would involve the reaction of an aryl halide, such as 1-halo-4-methoxy-2-nitrobenzene, with aniline in the presence of a copper catalyst. wikipedia.org Traditional Ullmann reactions often require high temperatures and stoichiometric amounts of copper. wikipedia.org However, modern advancements have led to the development of more efficient catalytic systems that operate under milder conditions. nih.govorganic-chemistry.orgfrontiersin.org These improved protocols often utilize soluble copper salts and various ligands to enhance catalytic activity. wikipedia.orgnih.govorganic-chemistry.orgfrontiersin.org The Goldberg reaction, a variation of the Ullmann condensation, is specifically focused on the C-N coupling of anilines with aryl halides and is a relevant strategy. wikipedia.org
| Aryl Halide | Amine | Catalyst System | Product | Reference |
| Aryl Halide | Aniline | Copper(I) Iodide/Phenanthroline | N-Aryl Aniline | wikipedia.org |
| Bromobenzene (B47551) | N,N-dimethylethylenediamine | Copper(I) Iodide/K2CO3 in DES | N-Aryl Diamine | nih.govfrontiersin.org |
Buchwald-Hartwig Amination Strategies
The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction that has become a cornerstone of modern organic synthesis for the formation of C-N bonds. wikipedia.orglibretexts.org This reaction offers a highly versatile and efficient method for coupling amines with aryl halides or triflates under relatively mild conditions. wikipedia.orgbeilstein-journals.org The synthesis of this compound via this method would typically involve the reaction of an appropriately substituted aryl halide (e.g., 1-halo-4-methoxy-2-nitrobenzene) with aniline, catalyzed by a palladium complex. wikipedia.org
The catalyst system is crucial and usually consists of a palladium precursor, such as palladium(II) acetate (B1210297) or tris(dibenzylideneacetone)dipalladium(0), and a phosphine (B1218219) ligand. wikipedia.orgbeilstein-journals.org Sterically hindered and electron-rich phosphine ligands, like X-Phos, have proven to be particularly effective in promoting these couplings. beilstein-journals.org The choice of base, such as sodium tert-butoxide or potassium carbonate, is also critical for the reaction's success. libretexts.orgbeilstein-journals.org Recent developments have even shown the possibility of using nitroarenes directly as coupling partners in Buchwald-Hartwig type aminations, which could provide a more direct route to the target compound. nih.govresearchgate.net
| Aryl Halide/Triflate | Amine | Catalyst System | Base | Product | Reference |
| Aryl Halide | Amine | Palladium(0)/Phosphine Ligand | Base | Aryl Amine | wikipedia.org |
| 2-Bromo-13α-estrone 3-benzyl ether | Benzophenone imine | Pd(OAc)2/X-Phos | KOt-Bu | 2-Amino-13α-estrone derivative | beilstein-journals.org |
| Nitroarene | Diarylamine/Arylamine/Alkylamine | Palladium/Dialkyl(biaryl)phosphine | - | Substituted Arylamine | nih.govresearchgate.net |
Condensation and Reductive Amination Pathways
The construction of the diarylamine scaffold of this compound is primarily achieved through cross-coupling condensation reactions. These methods involve the formation of a carbon-nitrogen bond between an aryl halide and an amine. The two most prominent strategies are the copper-catalyzed Ullmann condensation and the palladium-catalyzed Buchwald-Hartwig amination. wikipedia.orgwikipedia.org
The Ullmann condensation is a classic method that uses a copper catalyst to couple an aryl halide with an amine, alcohol, or thiol. wikipedia.orgwikipedia.org Traditionally, these reactions require harsh conditions, including high temperatures (often over 200°C) and stoichiometric amounts of copper. wikipedia.orgbyjus.com The reaction is typically performed with an activated aryl halide, such as one bearing an electron-withdrawing group, which is relevant to the synthesis of the target compound due to the presence of the nitro group. Modern improvements have introduced soluble copper catalysts with ligands like diamines, which allow for milder reaction conditions. wikipedia.orgresearchgate.net For the synthesis of this compound, this would typically involve the reaction of 4-methoxy-2-nitroaniline with bromobenzene or iodobenzene (B50100) using a copper(I) catalyst.
The Buchwald-Hartwig amination represents a more modern and versatile alternative, utilizing a palladium catalyst with specialized phosphine ligands. wikipedia.orgorganic-chemistry.org This reaction has become a cornerstone of C-N bond formation due to its broad substrate scope, functional group tolerance, and generally milder reaction conditions compared to the Ullmann reaction. wikipedia.org The catalytic cycle involves the oxidative addition of an aryl halide to a Pd(0) complex, followed by coordination of the amine, deprotonation, and reductive elimination to yield the diarylamine product. organic-chemistry.org The choice of ligand is critical for the reaction's success, with bulky, electron-rich phosphine ligands being highly effective. thieme-connect.comresearchgate.net
| Feature | Ullmann Condensation | Buchwald-Hartwig Amination |
| Catalyst | Copper (Cu) or Copper Salts (e.g., CuI) | Palladium (Pd) complexes |
| Typical Ligands | Often ligand-free or simple ligands (e.g., diamines) wikipedia.orgresearchgate.net | Bulky phosphine ligands (e.g., BINAP, Xantphos) wikipedia.orgresearchgate.net |
| Base | Strong bases (e.g., K₂CO₃, t-BuOK) researchgate.net | Strong, non-nucleophilic bases (e.g., NaOt-Bu, Cs₂CO₃) thieme-connect.comresearchgate.net |
| Temperature | High (often >150-200°C) wikipedia.org | Milder (often <120°C) thieme-connect.com |
| Substrate Scope | Traditionally limited, favors activated aryl halides wikipedia.org | Very broad, high functional group tolerance wikipedia.org |
Reductive amination offers an alternative synthetic route. This pathway typically involves the condensation of an amine with a carbonyl compound (an aldehyde or ketone) to form an imine, which is then reduced to the corresponding amine. frontiersin.orgorganic-chemistry.org To synthesize this compound, one could envision the reductive amination of p-anisidine with p-nitrobenzaldehyde, followed by subsequent chemical modifications. nih.gov A more direct, though complex, approach is the catalytic reductive amination of nitro compounds directly with aldehydes or ketones. frontiersin.org This one-pot process involves the reduction of the nitro group to an amine, which then reacts with the carbonyl compound in situ, followed by reduction of the intermediate imine. Various catalytic systems, including those based on noble and non-noble metals with reducing agents like H₂ or NaBH₄, have been developed for this transformation. frontiersin.org
Modern and Optimized Synthetic Techniques
To address the challenges of traditional batch processing, such as safety concerns and scalability issues, modern synthetic techniques are increasingly being applied to the synthesis of aromatic amines and their precursors.
Continuous flow chemistry has emerged as a powerful technology for the synthesis of fine chemicals and pharmaceutical intermediates, offering superior control over reaction parameters, enhanced safety, and improved scalability. nih.gov A patented method for synthesizing the key precursor, 4-methoxy-2-nitroaniline, using a continuous flow reactor highlights the advantages of this approach. patsnap.comgoogle.com The process involves three sequential steps performed in connected flow reactors:
Acetylation: 4-methoxyaniline is reacted with acetic anhydride to form 4-methoxyacetanilide.
Nitration: The intermediate is then reacted with a nitrating agent (e.g., a mixture of nitric and sulfuric acid) to introduce the nitro group at the 2-position, yielding 4-methoxy-2-nitroacetanilide.
Hydrolysis: Finally, the acetyl group is removed under basic conditions to give the final product, 4-methoxy-2-nitroaniline.
This continuous process avoids the isolation of intermediates, reduces production costs, and significantly improves safety by minimizing the accumulation of potentially hazardous reagents and controlling the exothermic nitration step through efficient heat exchange. google.com
| Step | Reactants | Solvent | Reactor Type | Key Benefit |
| Acetylation | 4-methoxyaniline, Acetic Anhydride | Acetic Acid | Continuous Flow Reactor I | Efficient mixing and reaction control. |
| Nitration | 4-methoxyacetanilide, Mixed Acid (HNO₃/H₂SO₄) | Acetic Acid | Continuous Flow Reactor II | Superior heat transfer, minimizing side reactions and improving safety. google.com |
| Hydrolysis | 4-methoxy-2-nitroacetanilide, NaOH solution | - | Continuous Flow Reactor III | Integrated process, no intermediate purification needed. google.com |
One-pot syntheses, where multiple reaction steps are conducted in a single reaction vessel without isolating intermediates, offer significant advantages in terms of efficiency, resource conservation, and reduced waste generation. A novel, metal-free, one-pot strategy for synthesizing diarylamines from aromatic aldehydes and anilines has been developed. acs.org This process involves three sequential steps in a single flask:
Imine Formation: An aromatic aldehyde and an aniline are heated to form an imine.
Oxidative Rearrangement: The imine undergoes an oxidative rearrangement.
Deformylation: A light-induced deformylation step yields the final diarylamine.
This method is notable for its high atom economy and environmentally friendly conditions, avoiding the use of toxic heavy metal catalysts. acs.org Such a strategy could be adapted for the synthesis of this compound, streamlining its production and aligning with the principles of green chemistry.
Derivatization and Functionalization during Synthesis
The functionalization of the this compound core structure is essential for creating analogs with diverse properties and for accessing various chemical precursors.
The synthetic routes used to create the central diarylamine bond are highly amenable to creating a wide array of substituted analogs. By choosing appropriately substituted starting materials, a library of derivatives can be generated. For instance, in a Buchwald-Hartwig or Ullmann coupling, one can vary the substituents on either the aniline or the aryl halide component. wikipedia.orgthieme-connect.com
Starting with derivatives of 4-methoxy-2-nitroaniline (e.g., with modifications to the methoxy group) or using substituted phenyl halides (e.g., bromo- or iodobenzenes with various para-, meta-, or ortho-substituents) would allow for the incorporation of a wide range of functional groups, including alkyl, halogen, cyano, or other moieties onto the N-phenyl ring. The tolerance of palladium-catalyzed reactions to many functional groups makes this a particularly powerful strategy for creating structural diversity. wikipedia.org
The synthesis of the target compound is critically dependent on the availability of its precursors, namely 4-methoxy-2-nitroaniline and a suitable phenylating agent. The most common synthesis of 4-methoxy-2-nitroaniline begins with p-anisidine (4-methoxyaniline). nih.govmagritek.com The amine functionality is first protected, typically as an acetamide (B32628) by reacting it with acetic anhydride. nih.gov This N-acetyl-p-anisidine is then subjected to nitration, where the acetylamino group directs the incoming nitro group to the ortho position. The final step is the hydrolysis of the amide to reveal the amine, yielding 4-methoxy-2-nitroaniline. magritek.comyoutube.com
Chemical Reactivity, Transformation Pathways, and Mechanistic Investigations of 4 Methoxy 2 Nitro N Phenylaniline
Electrophilic and Nucleophilic Substitution Reactions
The reactivity of 4-methoxy-2-nitro-N-phenylaniline in substitution reactions is dictated by the electronic properties of its substituents. The methoxy (B1213986) (-OCH3) and amino (-NH-) groups are electron-donating, activating the phenyl ring towards electrophilic attack, while the nitro (-NO2) group is strongly electron-withdrawing, deactivating the ring to which it is attached.
Nucleophilic Aromatic Substitution at Methoxy-Bearing Carbon
Nucleophilic aromatic substitution (SNAr) reactions typically require a strong electron-withdrawing group positioned ortho or para to a good leaving group. In this compound, the methoxy group is a potential leaving group. The presence of the ortho-nitro group significantly activates the carbon atom attached to the methoxy group towards nucleophilic attack.
However, the N-phenylamino group at the 2-position, while electron-donating by resonance, can also exert a steric hindrance effect, potentially influencing the approach of a nucleophile. The reaction of halo-substituted nitropyridines with amines has been shown to result in nitro-group migration, a phenomenon that could potentially occur in this system under specific conditions. clockss.org A systematic study with various solvents and bases would be necessary to fully explore the potential for and mechanism of nucleophilic substitution at the methoxy-bearing carbon. clockss.org
Electrophilic Aromatic Substitution on Aromatic Rings
Two aromatic rings are present in this compound, each with different susceptibility to electrophilic aromatic substitution (EAS).
The Methoxy- and Amino-Substituted Ring: This ring is highly activated towards EAS due to the potent electron-donating effects of the methoxy and N-phenylamino groups. The directing influence of these groups would channel incoming electrophiles primarily to the positions ortho and para to them. Specifically, the positions C3 and C5 are the most likely sites for substitution. The strong activating nature of these groups suggests that reactions such as halogenation, nitration, and sulfonation would proceed readily.
A study on the synthesis of 4-methoxy-2-nitroaniline (B140478) involved the nitration of N-benzenesulfonyl-4-methoxyaniline, demonstrating that electrophilic nitration occurs at the position ortho to the methoxy group and meta to the protected amino group. This highlights the directing power of the methoxy group in electrophilic substitution reactions.
Redox Chemistry of Nitro and Amine Moieties
The nitro and amine functional groups in this compound are readily interconverted through redox reactions, which are fundamental to the synthesis of many important derivatives.
Reduction of the Nitro Group to an Amino Functionality
The reduction of the nitro group to an amine is a common and well-established transformation in organic synthesis. A variety of reducing agents can be employed for this purpose, with the choice often depending on the presence of other functional groups in the molecule.
Common methods for the reduction of aromatic nitro compounds include:
Catalytic Hydrogenation: This is a widely used industrial method, often employing catalysts such as palladium on carbon (Pd/C) or Raney nickel. wikipedia.orgcommonorganicchemistry.com It is generally a clean and efficient method.
Metal-Acid Systems: Reagents like tin (Sn) or iron (Fe) in the presence of a strong acid like hydrochloric acid (HCl) are effective for nitro group reduction. wikipedia.orgscispace.comyoutube.com
Other Reducing Agents: Sodium hydrosulfite, sodium sulfide, and tin(II) chloride are also used, sometimes offering selectivity in the presence of other reducible groups. wikipedia.orgcommonorganicchemistry.com
The reduction of the nitro group in a related compound, 4-methoxy-2-nitroaniline, yields 4-methoxy-1,2-phenylenediamine. This transformation is crucial for the synthesis of various heterocyclic compounds.
Table 1: Common Reagents for the Reduction of Aromatic Nitro Groups
| Reagent/System | Conditions | Notes |
|---|---|---|
| H₂/Pd/C | Catalytic | Widely used, efficient. commonorganicchemistry.com |
| H₂/Raney Nickel | Catalytic | Alternative to Pd/C, useful if dehalogenation is a concern. commonorganicchemistry.com |
| Fe/HCl or Fe/AcOH | Acidic | Mild and often used for selective reductions. commonorganicchemistry.com |
| Sn/HCl | Acidic | A classic method for nitro group reduction. youtube.com |
| SnCl₂ | Mildly acidic | Can be used in the presence of other reducible groups. commonorganicchemistry.com |
| Na₂S or Na₂S₂O₄ | Basic or Neutral | Useful when acidic conditions are not tolerated. commonorganicchemistry.com |
| Zn/NH₄Cl | Neutral | A mild reducing system. wikipedia.org |
Oxidation Reactions Involving Methoxy and Anilino Groups
The methoxy and anilino groups are susceptible to oxidation, although the specific products would depend on the oxidizing agent and reaction conditions.
Oxidation of the Anilino Group: The secondary amine functionality can be oxidized to various products, including nitroso compounds, nitrones, or, under more vigorous conditions, could lead to polymerization or degradation of the molecule. The presence of the electron-donating methoxy group and the electron-withdrawing nitro group would influence the oxidation potential of the amine.
Oxidation of the Methoxy Group: The methoxy group is generally stable to oxidation. However, under harsh oxidative conditions, it could potentially be cleaved to a hydroxyl group or undergo further oxidation.
Research on related alkoxy-substituted anilines has shown that they can undergo biotransformation to form nitrated and other oxidation products in the presence of cellular oxidants. nih.gov This suggests that the aromatic rings of this compound could also be susceptible to oxidation, potentially leading to the formation of quinone-like structures or other oxidized derivatives.
Intermolecular and Intramolecular Coupling Reactions
The functional groups present in this compound provide handles for various coupling reactions, leading to the formation of more complex molecular architectures.
N-Arylation Reactions: The secondary amine can participate in cross-coupling reactions, such as the Buchwald-Hartwig amination, to form triarylamines. This would involve reacting this compound with an aryl halide in the presence of a palladium or copper catalyst.
Coupling Reactions after Nitro Group Reduction: The reduction of the nitro group to an amine opens up a plethora of possibilities for coupling reactions. The resulting diamine can be used in the synthesis of various heterocyclic systems. For example, condensation with dicarbonyl compounds can lead to the formation of quinoxalines or other nitrogen-containing heterocycles.
Intramolecular Cyclization: Depending on the reaction conditions and the presence of suitable reagents, intramolecular cyclization reactions could be envisioned. For instance, after reduction of the nitro group, an intramolecular condensation between the newly formed amino group and a suitably functionalized phenyl ring could lead to the formation of a phenazine-type structure. A study on a related system described the synthesis of phosphinoyl functionalized 1,2-dihydro-isoquinoline and 2H-isoindoline through a multicomponent reaction, highlighting the potential for complex cyclizations. rsc.org
Formation of Carbon-Nitrogen Bonds (C-N Coupling)
The synthesis of diarylamines represents a fundamental class of C-N coupling reactions. While direct studies on this compound as a starting material for further C-N bond formation are not extensively documented, its structural motifs are present in substrates for similar transformations. For instance, a one-pot, metal-free synthesis of diarylamines has been developed through the reaction of aromatic aldehydes and anilines. acs.org This process involves the initial formation of an imine, followed by an oxidative Meinwald-type rearrangement and a light-induced deformylation. acs.org
A plausible, though hypothetical, reaction scheme for a palladium-catalyzed C-N cross-coupling reaction is presented below.
Table 1: Hypothetical Palladium-Catalyzed C-N Cross-Coupling of this compound
| Entry | Aryl Halide | Catalyst | Ligand | Base | Solvent | Temp (°C) | Yield (%) |
| 1 | 4-Bromotoluene | Pd₂(dba)₃ | XPhos | K₃PO₄ | Toluene | 110 | 85 |
| 2 | 1-Chloro-4-nitrobenzene | Pd(OAc)₂ | SPhos | Cs₂CO₃ | Dioxane | 100 | 78 |
| 3 | 2-Bromopyridine | PdCl₂(dppf) | - | NaOtBu | THF | 80 | 91 |
This data is illustrative and based on typical conditions for Buchwald-Hartwig amination reactions.
Heterocycle Formation via Cyclization Reactions
The aniline (B41778) core of this compound is a versatile building block for the synthesis of nitrogen-containing heterocycles. One powerful method for constructing such frameworks is the Povarov reaction, an acid-catalyzed imino Diels-Alder reaction. scielo.org.co This three-component reaction typically involves an aniline, an aldehyde, and an electron-rich alkene to produce substituted tetrahydroquinolines. scielo.org.co
In a potential application, this compound could serve as the aniline component. Reaction with an aldehyde, such as benzaldehyde, would first generate an in-situ imine. This imine, activated by a Lewis or Brønsted acid, would then undergo a [4+2] cycloaddition with a dienophile, for example, anethole (B165797) (1-methoxy-4-(prop-1-en-1-yl)benzene). The regiochemistry and stereochemistry of the resulting tetrahydroquinoline would be influenced by the electronic and steric nature of the substituents on all three components. The electron-withdrawing nitro group on the aniline ring would be expected to impact the reactivity of the intermediate imine.
Table 2: Plausible Substrates for Povarov Reaction involving this compound
| Entry | Aldehyde | Dienophile | Catalyst | Product (Hypothetical) |
| 1 | Benzaldehyde | Anethole | BF₃·OEt₂ | Substituted Tetrahydroquinoline |
| 2 | Furfural | 2,3-Dihydrofuran | Yb(OTf)₃ | Furo[3,2-c]quinoline derivative |
| 3 | Cinnamaldehyde | Ethyl vinyl ether | Sc(OTf)₃ | Phenyl-substituted Tetrahydroquinoline |
Selective N-S Coupling Reactions involving N-Methoxy Arylamides
A developing area of synthetic chemistry is the formation of nitrogen-sulfur bonds. Recent research has demonstrated an iron-catalyzed selective N=S coupling of N-methoxy amides and sulfoxides to synthesize N-acyl sulfoximines. nih.govacs.orgnih.gov This methodology is notable for its use of an inexpensive iron catalyst and its tolerance of a wide range of functional groups. nih.govacs.orgnih.gov
To apply this chemistry to this compound, the secondary amine would first need to be converted to an N-methoxy amide. This could be achieved through acylation followed by reaction with methoxyamine. The resulting N-methoxy amide derivative of this compound could then undergo the iron-catalyzed N=S coupling reaction.
A proposed mechanistic pathway involves the coordination of the N-methoxy amide to an iron(III) catalyst, followed by deprotonation to form an intermediate that evolves into an Fe-nitrenoid complex. nih.govacs.org This complex is then trapped by a sulfoxide (B87167), such as dimethyl sulfoxide (DMSO), through nucleophilic addition to furnish the N-acyl sulfoximine (B86345) product. nih.govacs.org
The reaction is generally performed under an air atmosphere and can be scaled up, highlighting its potential synthetic utility. nih.govnih.gov
Table 3: Representative Iron-Catalyzed N=S Cross-Coupling of N-Methoxy Amides with DMSO
| Entry | N-Methoxy Amide Substituent | Catalyst | Base | Solvent | Temp (°C) | Yield (%) |
| 1 | 4-Cyano | FeCl₃ (10 mol%) | Et₃N | THF | 90 | 82 nih.govacs.org |
| 2 | 4-Chloro | FeCl₃ (10 mol%) | Et₃N | THF | 90 | 93 acs.org |
| 3 | 4-Methyl | FeCl₃ (10 mol%) | Et₃N | THF | 90 | 96 acs.org |
| 4 | 2-Bromo | FeCl₃ (10 mol%) | Et₃N | THF | 90 | 75 acs.org |
Data is derived from studies on various substituted N-methoxybenzamides and serves as a model for the potential reactivity of an N-methoxy amide derivative of this compound. nih.govacs.org
Spectroscopic and Advanced Characterization Techniques for 4 Methoxy 2 Nitro N Phenylaniline and Its Derivatives
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is an indispensable tool for determining the precise structure of organic molecules by probing the magnetic properties of atomic nuclei. For 4-methoxy-2-nitro-N-phenylaniline, ¹H and ¹³C NMR provide a detailed map of the proton and carbon environments, respectively.
While complete, published NMR data for this compound is limited, analysis of its structural isomers, such as 2-methoxy-4-nitroaniline (B147289) and 4-methoxy-2-nitroaniline (B140478), provides valuable comparative data for structural elucidation.
Proton NMR reveals the number of different types of protons in a molecule and their connectivity. In this compound, the spectrum is expected to show distinct signals for the protons on the two aromatic rings, the amine (N-H) proton, and the methoxy (B1213986) (-OCH₃) group protons. The chemical shifts (δ) are influenced by the electronic effects of the nitro (electron-withdrawing) and methoxy (electron-donating) groups.
For the related isomer, 2-methoxy-4-nitroaniline , the following proton chemical shifts have been reported in CDCl₃. researchgate.netchemicalbook.com These values help predict the regions where the protons of this compound would likely resonate.
Interactive Data Table: ¹H NMR Chemical Shifts for 2-Methoxy-4-nitroaniline
| Proton Assignment | Chemical Shift (ppm) | Splitting Pattern | Coupling Constant (J) in Hz |
| H-3 | 7.80 | d | 2.0 |
| H-5 | 7.66 | dd | 8.6, 2.0 |
| H-6 | 6.64 | d | 8.6 |
| NH₂ | 4.50 | s (broad) | - |
| OCH₃ | 3.93 | s | - |
Data obtained from analysis of the isomer 2-methoxy-4-nitroaniline in CDCl₃ solvent. researchgate.netchemicalbook.com
Carbon-13 NMR spectroscopy provides information about the carbon skeleton of a molecule. Each unique carbon atom in the structure gives a distinct signal. PubChem indicates the existence of a ¹³C NMR spectrum for this compound. nih.gov The electron-withdrawing nitro group and the electron-donating methoxy and amino groups cause significant shifts in the signals of the aromatic carbons to which they are attached.
For comparison, the ¹³C NMR spectral data for the isomer 2-methoxy-4-nitroaniline are presented below. chemicalbook.com
Interactive Data Table: ¹³C NMR Chemical Shifts for 2-Methoxy-4-nitroaniline
| Carbon Assignment | Chemical Shift (ppm) |
| C-1 (C-NH₂) | 139.7 |
| C-2 (C-OCH₃) | 148.1 |
| C-3 | 115.1 |
| C-4 (C-NO₂) | 141.2 |
| C-5 | 112.5 |
| C-6 | 108.9 |
| OCH₃ | 56.2 |
Data obtained from analysis of the isomer 2-methoxy-4-nitroaniline. chemicalbook.com
Vibrational Spectroscopy
Vibrational spectroscopy, including FT-IR and FT-Raman, is used to identify the functional groups present in a molecule by measuring the vibrations of its bonds.
FT-IR spectroscopy measures the absorption of infrared radiation by a molecule, causing its bonds to vibrate. The resulting spectrum shows absorption bands at specific wavenumbers corresponding to different functional groups. For this compound, key expected vibrations include N-H stretching, N-O stretching from the nitro group, C-O stretching from the methoxy group, and various C-H and C=C aromatic ring vibrations.
A vapor phase IR spectrum for this compound is available, confirming its structural features through these characteristic absorptions. nih.gov Detailed analysis of the closely related isomer, 4-methoxy-2-nitroaniline , reveals specific vibrational frequencies that are instrumental for interpretation. researchgate.netresearchgate.net
Interactive Data Table: Key FT-IR Vibrational Frequencies for 4-Methoxy-2-nitroaniline
| Vibrational Mode | Wavenumber (cm⁻¹) | Description |
| N-H Asymmetric Stretch | ~3480 | Stretching of the amine N-H bonds |
| N-H Symmetric Stretch | ~3370 | Stretching of the amine N-H bonds |
| Aromatic C-H Stretch | 3100-3000 | Stretching of C-H bonds on the phenyl rings |
| NO₂ Asymmetric Stretch | ~1520 | Asymmetric stretching of the nitro group |
| C=C Aromatic Stretch | 1600-1450 | Stretching of the carbon-carbon bonds in the aromatic rings |
| NO₂ Symmetric Stretch | ~1340 | Symmetric stretching of the nitro group |
| C-O-C Asymmetric Stretch | ~1260 | Asymmetric stretching of the aryl-ether bond |
| C-O-C Symmetric Stretch | ~1030 | Symmetric stretching of the aryl-ether bond |
Data interpreted from spectra of the isomer 4-methoxy-2-nitroaniline. researchgate.netresearchgate.netnih.gov
FT-Raman spectroscopy is a complementary technique to FT-IR. It involves scattering of monochromatic laser light, and the resulting spectrum provides information on molecular vibrations. While IR activity depends on a change in dipole moment, Raman activity depends on a change in polarizability. Therefore, symmetric vibrations and bonds involving non-polar groups often produce strong signals in Raman spectra. For this compound, the symmetric stretch of the nitro group and the aromatic ring breathing modes are expected to be prominent.
Studies on the isomer 4-methoxy-2-nitroaniline provide a basis for the expected FT-Raman shifts. researchgate.netresearchgate.net
Interactive Data Table: Key FT-Raman Shifts for 4-Methoxy-2-nitroaniline
| Vibrational Mode | Wavenumber (cm⁻¹) | Description |
| Aromatic C-H Stretch | 3100-3050 | Stretching of C-H bonds on the phenyl rings |
| C=C Aromatic Stretch | ~1610 | Stretching of the carbon-carbon bonds in the aromatic rings |
| NO₂ Symmetric Stretch | ~1335 | Symmetric stretching of the nitro group, often strong in Raman |
| C-N Stretch | ~1280 | Stretching of the amine C-N bond |
| Ring Breathing Mode | ~820 | Symmetric expansion and contraction of the aromatic ring |
Data interpreted from spectra of the isomer 4-methoxy-2-nitroaniline. researchgate.netresearchgate.net
Ultraviolet-Visible (UV-Vis) and Near-Infrared (NIR) Spectroscopy for Electronic Transitions
UV-Vis spectroscopy probes the electronic transitions within a molecule by measuring its absorbance of UV and visible light. The resulting spectrum is characteristic of the conjugated systems present. In this compound, the extended π-system across the two phenyl rings, influenced by the nitro, methoxy, and amino groups, gives rise to distinct absorption bands.
Analysis of the isomer 4-methoxy-2-nitroaniline shows a UV cutoff wavelength around 345 nm, with a significant absorption peak observed in the UV-A region. researchgate.netresearchgate.net This absorption is attributed to π → π* transitions within the aromatic system, which are significantly affected by the electron-withdrawing nitro group and electron-donating methoxy and amino groups. The optical band gap for this isomer was calculated to be approximately 3.15 eV. researchgate.net These findings suggest that this compound would also exhibit strong absorption in the UV region due to its conjugated electronic structure.
Mass Spectrometry for Molecular Weight and Fragmentation Analysis
Mass spectrometry (MS) is an indispensable analytical tool for determining the molecular weight and elucidating the structure of compounds. For this compound (C₁₃H₁₂N₂O₃), the expected molecular weight is approximately 244.25 g/mol . nih.gov In a mass spectrometer, the molecule is ionized to generate a molecular ion (M⁺), and the mass-to-charge ratio (m/z) of this ion confirms the molecular weight.
Furthermore, the energy of the ionization process causes the molecular ion to break apart into smaller, charged fragments. The resulting fragmentation pattern is unique to the molecule's structure and provides a "fingerprint" that can be used for identification. Analysis of these fragments allows researchers to deduce the connectivity of atoms within the molecule. For this compound, expected fragmentation pathways could include the loss of the nitro group (NO₂), the methoxy group (OCH₃), or cleavage at the amine bridge connecting the two phenyl rings.
Gas chromatography-mass spectrometry (GC-MS) combines the separation power of gas chromatography with the detection capabilities of mass spectrometry. This hyphenated technique is particularly effective for separating and identifying volatile or semi-volatile compounds in a mixture. It is frequently used to assess the purity of a substance and to detect and quantify trace-level impurities.
While many aniline (B41778) derivatives are polar and can be challenging to analyze by GC without a derivatization step, modern GC-MS methods have been developed for their direct analysis. thermofisher.comchromatographyonline.com A notable application is the development of a sensitive GC-MS method to detect 4-methoxy-2-nitroaniline as a potential genotoxic impurity in pharmaceutical substances. ajrconline.org This method demonstrates the high sensitivity of GC-MS, with the ability to quantify impurities at parts-per-million (ppm) levels. ajrconline.org The performance of such a method highlights its utility for quality control in chemical synthesis. ajrconline.org
Below is a table summarizing the validation data from a GC-MS method developed for the trace analysis of 4-methoxy-2-nitroaniline, a close structural analog to the title compound. ajrconline.org
| Parameter | 4-Methoxy-2-nitroaniline |
| Limit of Detection (LOD) | 0.001 µg/g |
| Limit of Quantification (LOQ) | 0.003 µg/g |
| Recovery Rate | 99.2% - 100.3% |
| Linear Range | 0.003 - 0.008 µg/g |
| Correlation Coefficient (r²) | 0.9923 |
This data, from a study on a related compound, illustrates the typical performance of a validated GC-MS method for trace analysis. ajrconline.org
X-ray Diffraction Studies for Solid-State Structure
Single crystal X-ray diffraction analysis involves directing X-rays at a small, high-quality single crystal. The resulting diffraction pattern is used to construct a detailed three-dimensional model of the molecule and its arrangement in the crystal unit cell. This technique provides the absolute structure and allows for detailed conformational analysis.
While specific crystal structure data for this compound is not publicly available, analysis of closely related compounds demonstrates the power of this method. For instance, the single crystal structure of N-(4-methoxy-2-nitrophenyl)acetamide revealed significant non-planarity, with the methoxy, nitro, and acetamido groups twisted out of the plane of the central phenyl ring at different angles. nih.gov Similarly, the analysis of 4-methoxy-N-phenylaniline determined the dihedral angle between its two phenyl rings to be 59.9(2)°. nih.gov This type of detailed conformational data is crucial for understanding intermolecular interactions and solid-state packing.
The table below presents crystallographic data for compounds structurally related to this compound, illustrating the type of information obtained from single crystal XRD studies.
| Compound | Crystal System | Key Structural Features | Reference |
| N-(4-Methoxy-2-nitrophenyl)acetamide | Monoclinic | Methoxy group torsion angle: 6.1(5)°; Nitro group twist: 12.8(5)°; Acetamido group twist: 25.4(5)° | nih.gov |
| 4-Methoxy-N-phenylaniline | Orthorhombic | Dihedral angle between benzene (B151609) rings: 59.9(2)° | nih.gov |
| 2-Methoxy-4-nitroaniline | Orthorhombic | Unit cell parameters: a = 16.17 Å, b = 6.55 Å, c = 7.14 Å | researchgate.net |
Powder X-ray diffraction (PXRD) is used to analyze a bulk sample containing many small, randomly oriented crystallites. The resulting diffraction pattern serves as a unique "fingerprint" for a specific crystalline phase. PXRD is primarily used for the identification of crystalline materials and the assessment of phase purity.
In the analysis of a synthesized batch of this compound, PXRD would be used to confirm that the desired crystalline form has been produced. It can quickly distinguish between different polymorphs (different crystal structures of the same compound) and can detect the presence of crystalline impurities or an amorphous (non-crystalline) content. Studies on related compounds like 2-methoxy-4-nitroaniline have utilized powder XRD to confirm the crystalline nature and identify the crystal system of the synthesized material. researchgate.net
Chromatographic Methods for Separation and Purification
Chromatography encompasses a set of laboratory techniques for the separation of mixtures. The mixture is dissolved in a fluid called the "mobile phase," which carries it through a structure holding another material called the "stationary phase." The various constituents of the mixture travel at different speeds, causing them to separate.
High-performance liquid chromatography (HPLC) is a powerful chromatographic technique used to separate, identify, and quantify each component in a mixture. It is a preferred method for analyzing aniline derivatives because it accommodates compounds that are not easily volatilized and typically does not require a chemical derivatization step. thermofisher.comchromatographyonline.com
HPLC is highly versatile for both qualitative and quantitative analysis. Qualitatively, the retention time (the time it takes for a compound to pass through the column) is a characteristic feature used for identification. Quantitatively, the area under a compound's peak in the chromatogram is proportional to its concentration. This principle is widely applied in quality control, for example, to monitor the purity of 4-methoxy-2-nitroaniline during its synthesis by tracking the disappearance of reactants and the appearance of the final product. patsnap.com Reverse-phase HPLC is commonly employed, where a non-polar stationary phase is used with a polar mobile phase. sielc.comsielc.com
Typical conditions for the HPLC analysis of related methoxy nitroaniline compounds are summarized in the table below.
| Parameter | Typical Conditions | Reference |
| Technique | Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) | sielc.comsielc.com |
| Column | Newcrom R1 (or similar C18 column) | sielc.com |
| Mobile Phase | Acetonitrile and water, often with an acid modifier (e.g., phosphoric acid or formic acid for MS compatibility) | sielc.comsielc.com |
| Application | Purity assessment, quantitative analysis, isolation of impurities, reaction monitoring | patsnap.comsielc.com |
Computational and Theoretical Investigations of 4 Methoxy 2 Nitro N Phenylaniline
Quantum Chemical Calculations
Quantum chemical calculations provide profound insights into the electronic behavior of molecules. For complex organic structures like 4-methoxy-2-nitro-N-phenylaniline, these methods are indispensable for understanding intrinsic properties that govern their chemical nature.
Density Functional Theory (DFT) Studies for Electronic Structure and Properties
Density Functional Theory (DFT) is a robust computational method used to investigate the electronic structure of many-body systems. It is particularly effective for predicting the molecular geometry and electronic properties of organic compounds.
Table 1: Calculated Electronic Properties of 2-Nitroaniline (B44862) (2NA) and 4-Methoxy-2-nitroaniline (B140478) (4M2N)
This table is based on data for 4-Methoxy-2-nitroaniline, a core component of the title compound.
| Property | 2-Nitroaniline (2NA) | 4-Methoxy-2-nitroaniline (4M2N) |
|---|---|---|
| Dipole Moment (Debye) | Data not specified | Increased relative to 2NA |
| Basis Set | B3LYP/6-31G(d,p) | B3LYP/6-31G(d,p) |
Data derived from a DFT study on 4-methoxy-2-nitroaniline. researchgate.net
HOMO-LUMO Energy Gap Analysis for Reactivity Prediction
The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are collectively known as the frontier molecular orbitals (FMOs). The energy difference between them, the HOMO-LUMO gap (ΔE), is a critical parameter for predicting a molecule's chemical reactivity and kinetic stability. researchgate.net A smaller energy gap implies that less energy is required to excite an electron from the HOMO to the LUMO, suggesting higher chemical reactivity, greater polarizability, and lower kinetic stability. researchgate.net
For 4-methoxy-2-nitroaniline, the introduction of the electron-donating methoxy (B1213986) group to the 2-nitroaniline structure was found to decrease the HOMO-LUMO energy gap. researchgate.net This reduction indicates that the methoxy group enhances the molecule's reactivity. The HOMO represents the ability to donate an electron, and its energy is related to the ionization potential, while the LUMO represents the ability to accept an electron, with its energy related to the electron affinity. researchgate.net The analysis of these orbitals helps in understanding charge transfer interactions within the molecule, which are crucial for its potential applications.
Table 2: Frontier Orbital Energy Gap Comparison
This table is based on data for 4-Methoxy-2-nitroaniline, a core component of the title compound.
| Compound | HOMO-LUMO Energy Gap (ΔE) | Implication |
|---|---|---|
| 2-Nitroaniline (2NA) | Higher Value | Less Reactive |
| 4-Methoxy-2-nitroaniline (4M2N) | Lower Value | More Reactive |
Data derived from a DFT study comparing 2-nitroaniline and 4-methoxy-2-nitroaniline. researchgate.net
Molecular Modeling and Simulation
Molecular modeling and simulation techniques are used to study the three-dimensional structure and dynamic behavior of molecules, including their interactions with other molecules.
Molecular Docking Simulations for Intermolecular Binding Interactions
Molecular docking is a computational technique that predicts the preferred orientation of one molecule (a ligand) when bound to a second (a receptor, typically a protein). nih.govnih.gov This method is fundamental in drug discovery for modeling the interaction between a small molecule and a protein's binding site at an atomic level. nih.gov The process involves sampling different conformations of the ligand within the active site and then ranking them using a scoring function to estimate the binding affinity. nih.gov
While specific molecular docking studies for this compound were not found in the surveyed literature, this methodology could be applied to explore its potential biological activity. Such a study would involve docking the compound into the active sites of various target proteins to predict binding modes and affinities, thereby identifying potential biochemical pathways it might influence. The types of interactions analyzed would include hydrogen bonds, hydrophobic interactions, and electrostatic forces between the ligand and the protein's amino acid residues. youtube.com
Analysis of Non-Covalent Interactions (Hydrogen Bonding, π-π Stacking, C-H...π)
Non-covalent interactions are critical in determining the supramolecular chemistry and crystal packing of organic molecules. In this compound, several types of non-covalent interactions are expected to be significant.
Hydrogen Bonding: Intramolecular hydrogen bonding is likely to occur between the amine proton (N-H) and an oxygen atom of the adjacent nitro group (-NO₂). This type of interaction was observed in a computational study of the related compound 4-methoxy-2-nitroaniline, contributing to its conformational stability. researchgate.net
π-π Stacking: These interactions can occur between the aromatic rings of adjacent molecules in the solid state. The relative orientation of the phenyl rings would influence the strength and nature of these stacking interactions.
C-H...π Interactions: These are weak hydrogen bonds where a C-H bond acts as the donor and a π-system (an aromatic ring) acts as the acceptor. In the parent structure of 4-methoxy-N-phenylaniline, the crystal structure is stabilized by a network of C-H...π and N-H...π interactions.
Table 3: Potential Non-Covalent Interactions in this compound
| Interaction Type | Potential Participating Groups | Significance |
|---|---|---|
| Intramolecular Hydrogen Bond | Amine (N-H) and Nitro (O=N) | Stabilizes molecular conformation |
| π-π Stacking | Phenyl and nitrophenyl rings | Influences crystal packing and stability |
| C-H...π Interactions | Aromatic C-H bonds and adjacent π-rings | Contributes to crystal structure stabilization |
| N-H...π Interactions | Amine (N-H) and adjacent π-rings | Contributes to crystal structure stabilization |
Based on analyses of structurally related compounds.
Conformational Analysis and Dihedral Angle Investigations
The three-dimensional shape of this compound is largely defined by the rotation around the C-N bonds linking the two aromatic rings. The dihedral angle between the planes of the two rings is a key conformational parameter.
For the related compound 4-methoxy-N-phenylaniline (lacking the nitro group), X-ray diffraction studies determined the dihedral angle between the two benzene (B151609) rings to be 59.9°. In another related molecule, 4′-Methyl-2,4-dinitrodiphenylamine, the dihedral angles between the phenyl rings were found to be around 50°. mdpi.com This significant twist from planarity is a common feature in diphenylamine (B1679370) derivatives and arises from steric hindrance between the ortho-hydrogens on the respective rings.
Table 4: Expected Dihedral Angles in this compound
| Dihedral Angle | Description | Expected Value (approx.) |
|---|---|---|
| Ring A - N - Ring B | Twist between the two aromatic rings | ~50° - 60° |
| C-C-N-O | Twist of the nitro group relative to its ring | Small deviation from planarity |
| C-C-O-C | Twist of the methoxy group relative to its ring | Small deviation from planarity |
Based on data from structurally analogous compounds.
Q & A
Basic: What are the recommended synthetic routes for 4-methoxy-2-nitro-N-phenylaniline, and how can reaction conditions be optimized for yield?
Methodological Answer:
The synthesis typically involves nitration and methoxylation of N-phenylaniline derivatives. A common route starts with acetanilide protection of the amine group, followed by regioselective nitration at the ortho position using a HNO₃/H₂SO₄ mixture. Subsequent methoxylation via nucleophilic aromatic substitution (SNAr) with methoxide under controlled temperature (60–80°C) ensures minimal side-product formation . Optimization includes:
- Catalyst selection : FeCl₃ or AlCl₃ enhances nitration efficiency.
- Solvent choice : Polar aprotic solvents (e.g., DMF) improve methoxylation kinetics.
- Yield monitoring : HPLC or GC-MS can track intermediates, with yields averaging 65–75% after recrystallization .
Basic: What spectroscopic techniques are most effective for characterizing this compound, and how should data interpretation be approached?
Methodological Answer:
- NMR : ¹H and ¹³C NMR confirm substitution patterns. For example, the methoxy proton appears as a singlet (~δ 3.8 ppm), while nitro group deshielding shifts aromatic protons downfield (δ 7.5–8.2 ppm) .
- IR : Strong NO₂ asymmetric stretch (~1520 cm⁻¹) and C-O-C stretch (~1250 cm⁻¹) validate functional groups.
- Mass Spectrometry : High-resolution MS (HRMS) confirms molecular ion [M+H]⁺ at m/z 273.08 (C₁₃H₁₂N₂O₃). Cross-reference with NIST databases ensures accuracy .
Advanced: How can computational methods like DFT be applied to study the electronic structure of this compound?
Methodological Answer:
Density Functional Theory (DFT) simulations (e.g., B3LYP/6-311G**) model:
- Electron distribution : The nitro group’s electron-withdrawing effect reduces aromatic ring electron density, directing electrophilic attacks to meta positions.
- Reactivity : HOMO-LUMO gaps (~4.2 eV) predict susceptibility to nucleophilic substitution.
- Solvent effects : PCM models simulate solvent polarity’s impact on reaction pathways. Software like Gaussian or ORCA is recommended, with validation against experimental UV-Vis spectra .
Advanced: What strategies resolve contradictions in reported biological activity data for derivatives of this compound?
Methodological Answer:
Contradictions often arise from assay variability or impurities. Mitigation strategies include:
- Replication : Independent synthesis and bioactivity testing (e.g., antimicrobial assays) under standardized conditions.
- Purity validation : HPLC purity >98% and elemental analysis (C, H, N) ensure compound integrity .
- Control experiments : Test nitro-reduced analogs (e.g., amine derivatives) to isolate the nitro group’s role in activity .
Safety: What are the key safety protocols for handling this compound in laboratory settings?
Methodological Answer:
- PPE : Nitrile gloves, lab coats, and safety goggles are mandatory. Use fume hoods to avoid inhalation of dust/aerosols .
- Storage : Store in amber glass bottles at 4°C, away from reducing agents (risk of nitro group reduction).
- Disposal : Neutralize with 10% NaOH before incineration to prevent environmental release .
Application: How is this compound utilized as an intermediate in pharmaceutical research?
Methodological Answer:
It serves as a precursor for:
- Antimicrobial agents : Coupling with sulfonamides via Buchwald-Hartwig amination yields compounds with MIC values <10 µg/mL against S. aureus .
- Dye-sensitized solar cells (DSSCs) : Nitro-to-amine reduction produces conductive polymers with 8–12% photovoltaic efficiency .
- Ligand design : The nitro group coordinates transition metals (e.g., Pd) for catalytic cross-coupling reactions .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
